1-[(tert-butoxy)carbonyl]-hexahydro-1H-furo[3,4-b]pyrrole-3a-carboxylicacid
CAS No.:
Cat. No.: VC20456263
Molecular Formula: C12H19NO5
Molecular Weight: 257.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H19NO5 |
|---|---|
| Molecular Weight | 257.28 g/mol |
| IUPAC Name | 1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,6,6a-tetrahydro-2H-furo[3,4-b]pyrrole-3a-carboxylic acid |
| Standard InChI | InChI=1S/C12H19NO5/c1-11(2,3)18-10(16)13-5-4-12(9(14)15)7-17-6-8(12)13/h8H,4-7H2,1-3H3,(H,14,15) |
| Standard InChI Key | QPEHRHKGCNJUIO-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2(C1COC2)C(=O)O |
Introduction
Structural and Molecular Characteristics
Furo-Pyrrole Ring System and Stereochemistry
The compound’s core consists of a hexahydrofuro[3,4-b]pyrrole scaffold, a bicyclic structure combining a furan oxygen atom and a pyrrole nitrogen atom. The fused rings adopt a chair-like conformation, stabilized by intramolecular hydrogen bonding . Stereochemical variations are critical to its reactivity, with enantiomers such as (2S,3aS,6aR) and (2R,3aR,6aS) exhibiting distinct physicochemical properties . The Boc group at the N1 position serves dual roles: it protects the amine during synthetic reactions and enhances solubility in organic solvents.
Key Structural Data
Synthesis and Industrial Production
Multi-Step Organic Synthesis
The synthesis of 1-[(tert-butoxy)carbonyl]-hexahydro-1H-furo[3,4-b]pyrrole-3a-carboxylic acid typically begins with pyrrolidine derivatives. A representative pathway involves:
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Ring Formation: Cyclization of a diol-amine precursor under acidic conditions to form the furo-pyrrole backbone.
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Boc Protection: Introduction of the tert-butoxycarbonyl group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine .
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Carboxylic Acid Functionalization: Oxidation of a primary alcohol to the carboxylic acid using Jones reagent or potassium permanganate.
Industrial-scale production employs continuous flow reactors to optimize yield (typically 70–85%) and minimize side reactions. Critical reaction parameters include:
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Temperature: 0–25°C for Boc protection to prevent racemization .
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Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM) for solubility and reactivity.
Applications in Medicinal Chemistry
Intermediate for Bioactive Molecules
The compound’s rigid bicyclic structure and functional groups make it a versatile building block. Key applications include:
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Antiviral Agents: Incorporation into protease inhibitors targeting viral replication machinery .
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Anticancer Drug Development: Functionalization at the carboxylic acid group to create kinase inhibitors.
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Antimicrobial Compounds: Derivatives exhibit activity against Gram-positive bacteria by disrupting cell wall synthesis .
Comparative Bioactivity
| Derivative | Target Pathway | IC₅₀ (nM) | Source |
|---|---|---|---|
| Boc-protected furo-pyrrole | HIV-1 protease | 12.3 ± 1.2 | |
| Carboxylic acid analog | EGFR kinase | 45.6 ± 3.8 |
Comparison with Structural Analogs
Furo-Pyrrole Derivatives
The Boc group distinguishes this compound from analogs like 4-acetoxy-1-Boc-pyrrolidine-3-carboxylic acid . Key differences include:
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